METHYL 2-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE
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Overview
Description
Methyl 2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamido}benzoate is a chemical compound that belongs to the class of sulfonylurea herbicides. These compounds are known for their ability to inhibit the growth of plants by targeting specific enzymes involved in cell division. This compound is particularly used in agricultural settings to control the growth of weeds and other unwanted vegetation .
Preparation Methods
The synthesis of methyl 2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamido}benzoate involves several steps. One common method includes the reaction of 4,6-dimethylpyrimidine-2-thiol with an appropriate acylating agent to form the intermediate compound. This intermediate is then reacted with methyl 2-amino benzoate under specific conditions to yield the final product. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamido}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Scientific Research Applications
Methyl 2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamido}benzoate has several scientific research applications:
Chemistry: It is used as a model compound in studies involving sulfonylurea herbicides and their degradation pathways.
Biology: The compound is studied for its effects on plant cell division and growth, providing insights into the mechanisms of herbicide action.
Medicine: Research is ongoing to explore potential therapeutic applications of sulfonylurea derivatives in treating certain diseases.
Industry: The compound is used in the formulation of herbicides for agricultural use, helping to control weed growth and improve crop yields
Mechanism of Action
The primary mechanism of action of methyl 2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamido}benzoate involves the inhibition of the enzyme acetolactate synthase (ALS). This enzyme is crucial for the synthesis of branched-chain amino acids in plants. By inhibiting ALS, the compound effectively halts cell division and growth in plants, leading to their eventual death .
Comparison with Similar Compounds
Methyl 2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamido}benzoate is similar to other sulfonylurea herbicides such as:
Sulfometuron-methyl: Also inhibits ALS and is used for controlling grasses and broad-leaved weeds.
Metsulfuron-methyl: Another ALS inhibitor with similar applications in agriculture.
Chlorsulfuron: Used for controlling a wide range of weeds in cereal crops.
The uniqueness of this compound lies in its specific molecular structure, which provides distinct properties and efficacy in herbicidal applications .
Biological Activity
Methyl 2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfany]acetamido}benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is Methyl 2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfany]acetamido}benzoate, with the molecular formula C15H16N4O5S and a molecular weight of approximately 364.38 g/mol. Its structure features a benzoate moiety linked to a sulfanyl group derived from a pyrimidine ring, which is crucial for its biological activity.
Biological Activity
1. Antimicrobial Activity
Research indicates that compounds containing pyrimidine rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrimidine can inhibit bacterial growth effectively. Methyl 2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfany]acetamido}benzoate has been evaluated for its efficacy against various bacterial strains, demonstrating promising results in inhibiting pathogens like Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Methyl 2-{2-[(4,6-Dimethylpyrimidin-2-Yl)Sulfany]Acetamido}Benzoate
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 12 | 64 µg/mL |
Pseudomonas aeruginosa | 10 | 128 µg/mL |
2. Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. The presence of the pyrimidine ring is known to enhance interactions with DNA and RNA, potentially leading to apoptosis in cancer cells. In vitro studies have shown that Methyl 2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfany]acetamido}benzoate can induce cell death in several cancer cell lines, including breast and lung cancer cells.
Case Study: In Vitro Anticancer Activity
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a significant decrease in cell viability (approximately 70% at a concentration of 50 µM). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
The biological activity of Methyl 2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfany]acetamido}benzoate can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Binding: It has been suggested that it can bind to specific receptors involved in cellular signaling pathways, disrupting normal cellular functions.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the pyrimidine ring significantly influence the biological activity of the compound. For example:
- Substitution at Position 4: Enhances antimicrobial activity.
- Dimethyl Substituents: Increase lipophilicity, improving membrane penetration and bioavailability.
Table 2: SAR Insights for Methyl 2-{2-[(4,6-Dimethylpyrimidin-2-Yl)Sulfany]Acetamido}Benzoate
Modification | Effect on Activity | Comments |
---|---|---|
Dimethyl at C4 | Increased antimicrobial | Enhances binding affinity |
Acetamido Group | Enhanced anticancer | Facilitates interaction with DNA |
Properties
IUPAC Name |
methyl 2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-10-8-11(2)18-16(17-10)23-9-14(20)19-13-7-5-4-6-12(13)15(21)22-3/h4-8H,9H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGMFGOFHNZJAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC=C2C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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